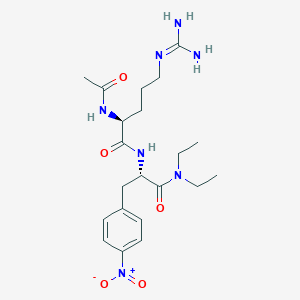
Atic-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atic-IN-1 is a small molecule inhibitor that targets the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC). This enzyme is crucial for the aminoimidazole carboxamide ribonucleotide transformylase activity, which is essential in the purine biosynthesis pathway. This compound exhibits anti-tumor activity by reducing cell numbers and cell division rates .
Preparation Methods
The synthesis of Atic-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of aminoimidazole carboxamide ribonucleotide, followed by a series of chemical transformations to introduce the necessary functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Atic-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
Atic-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase and its role in purine biosynthesis.
Biology: It is used to investigate the effects of ATIC inhibition on cell proliferation and division, particularly in cancer cells.
Medicine: this compound is being explored as a potential anti-cancer agent due to its ability to reduce tumor cell numbers and division rates.
Industry: It may be used in the development of new therapeutic agents targeting purine biosynthesis pathways
Mechanism of Action
Atic-IN-1 exerts its effects by inhibiting the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase. This inhibition disrupts the enzyme’s activity, leading to a reduction in aminoimidazole carboxamide ribonucleotide transformylase activity. The molecular targets involved include the active sites of the enzyme, where this compound binds and prevents dimerization. This disruption ultimately leads to a decrease in cell proliferation and division rates .
Comparison with Similar Compounds
Atic-IN-1 is unique in its specific targeting of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase dimerization. Similar compounds include:
Methotrexate: An inhibitor of dihydrofolate reductase, another enzyme in the purine biosynthesis pathway.
6-Mercaptopurine: An inhibitor of several enzymes in the purine biosynthesis pathway, including hypoxanthine-guanine phosphoribosyltransferase.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body and inhibits purine biosynthesis.
This compound stands out due to its specific mechanism of action and its potential as an anti-cancer agent .
Properties
Molecular Formula |
C21H33N7O5 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-1-(diethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]pentanamide |
InChI |
InChI=1S/C21H33N7O5/c1-4-27(5-2)20(31)18(13-15-8-10-16(11-9-15)28(32)33)26-19(30)17(25-14(3)29)7-6-12-24-21(22)23/h8-11,17-18H,4-7,12-13H2,1-3H3,(H,25,29)(H,26,30)(H4,22,23,24)/t17-,18-/m0/s1 |
InChI Key |
DDVRELSQBWTGRE-ROUUACIJSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CCN(CC)C(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


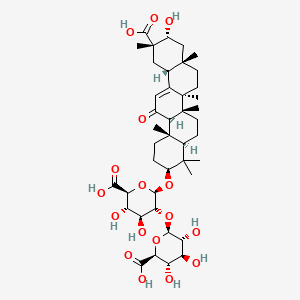
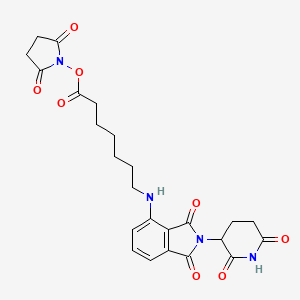
![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
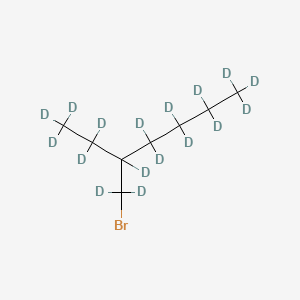
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
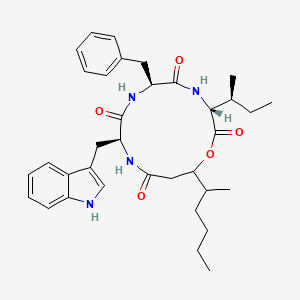
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
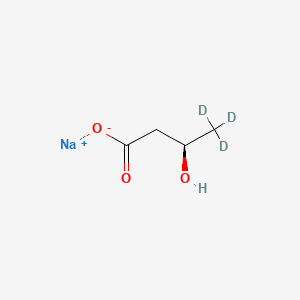
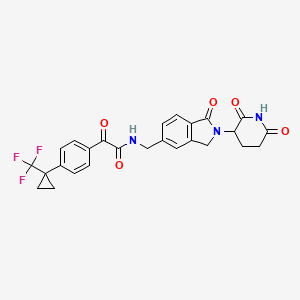


![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)
